1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one
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Overview
Description
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a methyl group and a 3-(methylsulfanyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding imidazolidin-2-one derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one derivatives.
Substitution: Various substituted imidazolidin-2-one derivatives.
Scientific Research Applications
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[3-(methylthio)propyl]imidazolidin-2-one: Similar structure but with a different substituent on the imidazolidin-2-one ring.
1-Methyl-3-[3-(ethylsulfanyl)propyl]imidazolidin-2-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is unique due to the specific combination of the imidazolidin-2-one ring and the 3-(methylsulfanyl)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H16N2OS |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-methyl-3-(3-methylsulfanylpropyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H16N2OS/c1-9-5-6-10(8(9)11)4-3-7-12-2/h3-7H2,1-2H3 |
InChI Key |
CDVAPSKGYLOETR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)CCCSC |
Origin of Product |
United States |
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